4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (hereafter referred to as Compound A) is a rhodanine derivative synthesized via Knoevenagel condensation of rhodanine-3-acetic acid with pyridinecarbaldehydes . Its structure features a pyridin-2-ylmethylidene group conjugated to the rhodanine core, a thioxo group at position 2, and a benzoic acid substituent at position 2. This compound has demonstrated potent antifungal activity against Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii .
Properties
Molecular Formula |
C16H10N2O3S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21)/b13-9- |
InChI Key |
OBQPPMYJVOKFAX-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (referred to as compound 1) is a complex organic molecule that incorporates a thiazolidine ring, a pyridine moiety, and a benzoic acid group. This compound is of significant interest due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H10N2O3S2 |
| Molecular Weight | 350.39 g/mol |
| IUPAC Name | 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid |
| CAS Number | 1201167 |
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalysis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Activity
Compound 1 exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness against:
- Gram-positive bacteria: Inhibition zones were observed against Staphylococcus aureus and Enterococcus faecium.
- Fungi: The compound showed activity against Candida albicans with minimum inhibitory concentration (MIC) values in the range of 3.92–4.01 mM .
Comparative Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 9 mm inhibition zone |
| Enterococcus faecium | 15 mm inhibition zone |
| Candida albicans | 8 mm inhibition zone |
Anticancer Activity
Research into the anticancer potential of compound 1 has yielded promising results. It has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Anti-inflammatory Properties
The anti-inflammatory effects of compound 1 have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property makes it a candidate for further development as an anti-inflammatory agent.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various thiazolidinone derivatives, including compound 1. Results indicated that it had a comparable efficacy to standard antibiotics against tested strains .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that compound 1 significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer drug .
- Mechanistic Insights : Further investigations revealed that compound 1 induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Scientific Research Applications
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Potential
Thiazolidinones are also being explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest . The compound's ability to interact with specific proteins involved in tumor growth makes it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Some thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase . This suggests potential applications in treating inflammatory conditions.
Case Studies
- Antibacterial Evaluation : A study evaluated various thiazolidinone derivatives for their antibacterial efficacy using disc diffusion methods. The results indicated that compounds with similar structures to 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibited promising activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro studies have shown that certain thiazolidinone derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that these compounds could induce apoptosis via mitochondrial pathways .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of thiazolidinone derivatives to various biological targets. Docking simulations suggest that compounds similar to 4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid have favorable interactions with proteins involved in microbial resistance and cancer proliferation .
Chemical Reactions Analysis
Thiazolidinone Core
-
Nucleophilic Additions : The electrophilic carbonyl group at the 4-position undergoes nucleophilic attack by amines or hydrazines, forming imine or hydrazone derivatives .
-
Thioamide Reactivity : The 2-thioxo group participates in alkylation or oxidation reactions, yielding sulfides or sulfones .
Carboxylic Acid Group
-
Esterification : Reacts with alcohols under acidic conditions (e.g., HSO) to form esters, enhancing lipophilicity .
-
Amidation : Coupling with amines via carbodiimide-mediated reactions produces amide derivatives for biological screening .
Biological Interaction Studies
The compound interacts with microbial enzymes via hydrogen bonding and hydrophobic interactions. Docking studies reveal:
-
Hydrogen bonds between the carboxylic acid group and residues Tyr157/Lys261 (E. coli MurB enzyme) .
-
π-π stacking between the pyridine ring and hydrophobic pockets of fungal CYP51 .
| Target | Interaction Type | Binding Affinity (kcal/mol) |
|---|---|---|
| E. coli MurB | H-bonding, hydrophobic | -8.2 |
| C. albicans CYP51 | π-π stacking, van der Waals | -7.9 |
Comparative Reactivity Analysis
Structurally similar compounds exhibit variations in reactivity based on substituents:
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of rhodanine derivatives is highly dependent on substituents at the 5-position (arylidene group) and the 3-position (acetic/benzoic acid or alkyl chains). Below is a comparative analysis of Compound A with structurally related analogs:
Key Research Findings
Antifungal Superiority : Compound A’s pyridin-2-ylmethylidene group likely enhances target binding via hydrogen bonding with fungal cell enzymes, a mechanism absent in benzylidene or furyl derivatives .
Physicochemical Edge : The benzoic acid moiety improves solubility and salt formation, critical for bioavailability compared to acetic acid or alkyl-chain analogs .
Q & A
Q. What protocols validate stability under physiological conditions (pH, temperature)?
Q. How to develop a spectrophotometric method for quantifying this compound in biological matrices?
- Methodology : Optimize λmax (e.g., 384 nm in DMSO), validate linearity (0.1–10 µg/mL), and assess interference from serum proteins. Use derivative spectroscopy to resolve overlapping peaks in complex mixtures .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 260–261°C | |
| UV-Vis λmax (log ε) | 384.4 nm (3.29) | |
| HPLC Purity | 98.95% | |
| Antifungal MIC (C. albicans) | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
